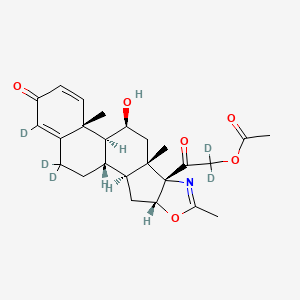

Deflazacort-d5-1

Description

Significance of Isotopic Labeling for Compound Elucidation in Drug Discovery and Development

Isotopic labeling is a cornerstone of modern drug discovery and development, offering a method to trace, quantify, and characterize drug candidates and their metabolites with high precision. musechem.com By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can differentiate the labeled compound from its naturally occurring, unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com This ability to "tag" and follow a molecule through complex biological processes is instrumental in several key areas of pharmaceutical research. metsol.com

The use of stable isotope-labeled compounds significantly accelerates the drug development process. metsol.com It allows for the early identification of promising drug candidates by providing detailed pharmacodynamic and pharmacokinetic insights. metsol.com This detailed understanding at a molecular level is essential for optimizing drug properties and ensuring the safety and efficacy of new therapeutic agents. musechem.com

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research Compounds

Deuterium (²H or D), a stable isotope of hydrogen, has gained significant attention in pharmaceutical research for its unique properties. glpbio.com The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on the metabolic fate of a drug molecule. glpbio.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. wikipedia.org

This targeted modification can lead to several advantageous changes in a drug's pharmacokinetic profile, including:

Reduced Formation of Unwanted Metabolites: Altering metabolic pathways can sometimes reduce the formation of toxic or inactive metabolites.

Enhanced Bioavailability: A slower rate of first-pass metabolism can lead to a higher concentration of the active drug reaching systemic circulation. symeres.com

Deuterium-labeled compounds also serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, due to their chemical similarity to the analyte and their distinct mass. acanthusresearch.com

Overview of Deflazacort-d5-1 as a Specialized Research Probe and Analytical Standard

This compound is the deuterium-labeled analog of Deflazacort (B1670188). glpbio.com Deflazacort itself is a glucocorticoid used as an anti-inflammatory and immunosuppressant. wikipedia.org It is an inactive prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort. glpbio.com

This compound serves as a crucial tool for researchers. Its primary application is as an internal standard for the quantitative analysis of Deflazacort in various biological matrices during pharmacokinetic studies. acanthusresearch.comclearsynth.com The five deuterium atoms on the molecule give it a distinct mass, allowing for precise differentiation and quantification in mass spectrometry-based assays. esschemco.com This enables accurate measurement of the parent drug's concentration, which is essential for understanding its absorption, distribution, and metabolism. researchgate.net

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | [1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-8-yl]ethyl] acetate | nih.gov |

| Molecular Formula | C₂₅H₂₆D₅NO₆ | glpbio.comesschemco.com |

| Molecular Weight | 446.55 g/mol | glpbio.comnih.gov |

| Appearance | Off-White Solid | esschemco.com |

| Solubility | Soluble in DMSO and Ethyl acetate | esschemco.com |

| Storage | Store at -20°C | glpbio.com |

Synthesis and Manufacturing of this compound

The synthesis of stable isotope-labeled compounds like this compound is a specialized process that requires careful planning and execution. The primary goal is to introduce the deuterium atoms at specific, stable positions within the molecule without altering its fundamental chemical structure.

General Approaches to Deuterium Labeling

There are two main strategies for incorporating deuterium into a molecule:

Direct Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms on the target molecule or a late-stage synthetic intermediate with deuterium atoms. This can be achieved using various techniques, such as acid or base catalysis in the presence of a deuterium source like deuterium oxide (D₂O), or through metal-catalyzed exchange reactions. acanthusresearch.com

De Novo Synthesis: This approach involves building the molecule from smaller, already deuterated starting materials. mdpi.com While often more complex, this method can provide greater control over the position and number of deuterium labels.

For this compound, the deuterium atoms are strategically placed on the molecule to ensure they are not easily exchanged with protons from the surrounding environment, which is crucial for its use as a stable internal standard. acanthusresearch.com

Quality Control and Isotopic Purity

The quality and usability of a stable isotope-labeled standard are determined by several factors:

Isotopic Purity: This refers to the percentage of the compound that is correctly labeled with the desired number of isotopes. High isotopic purity (typically >98%) is essential to minimize interference from unlabeled or partially labeled species in analytical assays. esschemco.com

Chemical Purity: The compound must be free from other chemical impurities that could interfere with the analysis. esschemco.com

Stability of the Label: The deuterium atoms must be located in positions where they are not susceptible to exchange under the conditions of the analytical method. acanthusresearch.com

Advanced analytical techniques such as mass spectrometry and NMR spectroscopy are used to confirm the molecular weight, structure, and isotopic enrichment of the final this compound product, ensuring it meets the stringent requirements for use as an analytical standard.

Applications in Pharmacokinetic Studies

The unique properties of this compound make it an indispensable tool in pharmacokinetic (PK) research, which studies how the body affects a drug over time.

Use as an Internal Standard in Bioanalytical Assays

The most common application of this compound is as an internal standard in quantitative bioanalysis. acanthusresearch.commedchemexpress.com In these studies, a known amount of this compound is added to biological samples (e.g., plasma, urine) containing the unlabeled drug, Deflazacort. acanthusresearch.com Because this compound is chemically identical to Deflazacort, it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.com

However, due to the mass difference imparted by the deuterium atoms, the two compounds can be distinguished by a mass spectrometer. medchemexpress.com By comparing the detector response of the analyte (Deflazacort) to that of the internal standard (this compound), researchers can accurately and precisely quantify the concentration of Deflazacort in the sample, correcting for any variability in the analytical process. acanthusresearch.com This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative bioanalysis.

Role in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding the fate of a drug in the body. musechem.com Stable isotope-labeled compounds like this compound play a key role in these investigations. For instance, a "cocktail" containing both the labeled and unlabeled drug can be administered, allowing for the simultaneous tracking of different administration routes or formulations. The use of labeled compounds helps to precisely trace the entire lifecycle of a drug within the body, providing comprehensive data on how it is processed and eliminated. musechem.com

Use in Metabolite Identification

Metabolite identification is the process of determining how a drug is chemically altered by the body. This is a crucial step in drug development, as metabolites can be active, inactive, or even toxic.

Distinguishing Parent Drug from Metabolites

During drug metabolism, the parent drug is converted into various metabolites. In complex biological samples, it can be challenging to distinguish the signals from the parent drug from those of its numerous metabolites, especially when they have similar chemical properties.

The use of a stable isotope-labeled standard like this compound is highly effective for identifying drug metabolites. medchemexpress.com When analyzing a sample from a subject who has been dosed with unlabeled Deflazacort, the mass spectrometer can be programmed to look for pairs of signals separated by the mass difference between the labeled and unlabeled compound. The presence of a "doublet" signal can confirm that a particular peak is related to the drug and not an endogenous compound.

Structure

3D Structure

Properties

Molecular Formula |

C25H31NO6 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i5D2,9D,12D2 |

InChI Key |

FBHSPRKOSMHSIF-SCPGGUKUSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]5[C@]4(N=C(O5)C)C(=O)C([2H])([2H])OC(=O)C)C)O)C |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Characterization of Deflazacort D5 1

Deuterium (B1214612) Incorporation Methodologies for Steroidal Compounds

The incorporation of deuterium into complex molecules like steroids can be achieved through two primary approaches: multi-step synthesis using commercially available deuterated precursors or direct hydrogen isotope exchange (HIE) reactions. symeres.comresearchgate.net HIE reactions can be facilitated by acid/base catalysis or transition metals. researchgate.net For steroidal compounds, which are primarily hydrocarbon structures with limited functional groups, methods often rely on the existing functionality, such as C-C double bonds or hydroxyl groups, to direct the deuteration. arkat-usa.org

Common deuteration methods include:

Catalytic Exchange: This involves using a metal catalyst, such as platinum or palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). arkat-usa.orgmdpi.com The conditions can be tuned to promote exchange at specific positions, such as those adjacent to carbonyl groups or on aromatic rings. mdpi.comsnnu.edu.cn

Acid/Base-Catalyzed Exchange: The pH-dependent HIE reactions are among the earliest methods used. mdpi.com Base-catalyzed exchange is effective for deuterating carbon atoms adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com Acid-catalyzed exchange is often used for aromatic systems. mdpi.com

Reduction with Deuterated Reagents: Carbonyl groups and double bonds can be reduced using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms into the steroidal backbone. researchgate.net

Recent advancements have focused on developing milder and more selective methods. colab.ws For instance, ultrasound-assisted microcontinuous processes have been shown to facilitate the selective deuteration of steroid hormones efficiently. colab.wsresearchgate.net

Table 1: Methodologies for Deuterium Incorporation in Steroidal Compounds

| Method | Deuterium Source | Catalyst/Reagent | Target Site Example | Reference |

|---|---|---|---|---|

| Catalytic Exchange | D₂O | Pd/C, Pt/C | Aromatic rings, positions adjacent to carbonyls | mdpi.com, snnu.edu.cn |

| Acid-Catalyzed Exchange | Deuterated acids (e.g., DCl) | Acid | Aromatic molecules | mdpi.com |

| Base-Catalyzed Exchange | Deuterated bases (e.g., NaOD) | Base | α-hydrogens to carbonyls | mdpi.com |

| Catalytic Reduction | D₂ gas | Raney Nickel, Palladium | C=C double bonds | arkat-usa.org |

| Chemical Reduction | LiAlD₄ | - | Carbonyl groups | researchgate.net |

| Ultrasound-Assisted H/D Exchange | Deuterated solvents | - | Various positions | colab.ws, researchgate.net |

The synthesis of Deflazacort-d5-1 can strategically begin from a deuterated precursor or by deuterating the final deflazacort (B1670188) molecule. The synthesis of deflazacort itself involves multiple steps, starting from materials like 11-hydroxyl-1,4-androstenedione, which is derived from phytosterols. google.com A plausible route for creating this compound involves introducing deuterium at a specific stage of this multi-step synthesis. google.comgoogle.com

Potential precursor compounds for deuteration include intermediates in the deflazacort synthesis pathway. google.comgoogle.com For example, an intermediate with a ketone functional group could be targeted for deuteration at the adjacent α-positions via base-catalyzed keto-enol equilibria. mdpi.com The γ-hydrogens in α,β-unsaturated carbonyl systems, which are present in the steroid A-ring of deflazacort precursors, are also susceptible to exchange through conjugation. mdpi.com

Derivatization can facilitate site-selective deuteration. For instance, selective allylic bromination of a precursor like cholesteryl benzoate, followed by reaction with deuterium gas in the presence of a catalyst, has been used to introduce deuterium at a specific position. arkat-usa.org Another strategy involves converting a ketone to a thioketal, which can then be desulfurized with a "deuterized" Raney nickel catalyst to yield a dideuterated product. arkat-usa.org

Maintaining the specific stereochemistry of steroidal compounds during deuteration is crucial, as the biological activity is highly dependent on the three-dimensional structure. The choice of reagents and reaction conditions plays a key role in achieving stereoselectivity.

For example, the reduction of a 3-keto group in a steroid framework is a key step where stereoselectivity is critical. umich.edu The use of sterically hindered reducing agents, such as Lithium tri-sec-butylborodeuteride, has been shown to afford cyclohexanols with an axial hydroxyl group with high stereoselectivity. umich.edu This demonstrates that the choice of the deuteride delivery agent can control the facial selectivity of the addition to a carbonyl group. umich.edu

Catalytic methods can also be designed for stereoselectivity. The reaction of cholest-4-en-3-ones, stereospecifically labeled with deuterium, with a palladium catalyst showed a highly stereoselective loss of the 6β-axial proton/deuterium, indicating that the catalyst binds to the α-face of the steroid. arkat-usa.org Furthermore, some modern techniques, like the ultrasound-assisted microcontinuous process, have been shown to preserve the original configurations of steroid hormones during the H/D exchange reaction, as confirmed by optical rotation experiments. colab.ws

Identification of Precursor Compounds and Derivatization Routes for Deuteration

Chemical Synthesis of this compound Analogues

The synthesis of isotopically labeled analogues of this compound, such as those with a different number of deuterium atoms (isotopologues), is important for various research applications. Commercially available catalogues list several deuterated analogues, including Deflazacort-d3 and Deflazacort-d7, as well as deuterated metabolites like 21-Desacetyl Deflazacort D5. medchemexpress.comclearsynth.com

The synthesis of these analogues follows similar principles of deuterium incorporation. For example, to synthesize Deflazacort-d3, a synthetic route would be designed to introduce three deuterium atoms at specific, stable positions. The synthesis of 21-Desacetyl Deflazacort D5, a key metabolite fda.gov, would involve a synthetic pathway that results in the deuterated core structure without the 21-acetyl group. clearsynth.com The strategies employed would be tailored to the specific locations and number of deuterium atoms required in the final molecule.

Table 2: Publicly Listed Analogues of Deuterated Deflazacort

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Deflazacort-d5 | C₂₅H₂₆D₅NO₆ | 446.55 | esschemco.com, |

| Deflazacort-d3 | C₂₅H₂₈D₃NO₆ | 444.54 | |

| Deflazacort-d7 | C₂₅H₂₄D₇NO₆ | Not specified | medchemexpress.com |

| 21-Desacetyl Deflazacort D5 | C₂₃H₂₄D₅NO₅ | 404.52 |

Isotopic Purity and Positional Deuterium Localization Verification

After synthesis, the crucial step is to characterize the deuterated compound to confirm its identity, chemical purity, isotopic purity, and the specific locations of the deuterium atoms. dshs-koeln.de The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. dshs-koeln.deindustry.gov.au This characterization relies on a combination of advanced analytical techniques. industry.gov.au

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. esschemco.com

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the incorporation of deuterium, and can be used to estimate the isotopic purity by analyzing the isotopic distribution. arkat-usa.orgindustry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the molecular structure and pinpoint the exact locations of the deuterium atoms. rsc.orgindustry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of deuterated compounds. eurisotop.com In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction in the intensity of the corresponding proton signal. ¹³C NMR spectroscopy is also highly informative; the presence of a neighboring deuterium atom causes a small shift in the ¹³C resonance, known as a deuterium-induced isotope shift, which can be used to quantify site-specific deuteration levels. rsc.orgresearchgate.net By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C signals from different isotopologues. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized compound. sciex.comnih.gov Tandem mass spectrometry (MS/MS), often coupled with HRMS, is used to determine the location of the deuterium labels. sciex.com In this technique, the deuterated molecule is fragmented, and the masses of the resulting fragments are analyzed. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated counterpart, the location of deuterium atoms within the fragments can be deduced. nih.gov However, a potential complication is the scrambling of hydrogen and deuterium atoms in the gas phase during certain types of fragmentation (e.g., collision-induced dissociation), which can make precise localization challenging. nih.govresearchgate.net Techniques like electron-activated dissociation (EAD) can provide diagnostic fragments to distinguish isomers and isobars with less scrambling. sciex.com

Table 3: Comparison of Spectroscopic Techniques for Characterization of this compound

| Technique | Information Provided | Advantages | Limitations/Challenges | Reference |

|---|---|---|---|---|

| ¹H NMR | Positional information (signal disappearance) | Direct evidence of D incorporation at specific sites. | May be complex for large molecules. | |

| ¹³C NMR | Site-specific deuteration levels via isotopic shifts. | Quantitative analysis of deuteration at specific sites. | Lower sensitivity than ¹H NMR. | rsc.orgresearchgate.net |

| HRMS | Accurate mass, elemental composition, overall D incorporation. | High mass accuracy confirms molecular formula. | Does not provide positional information on its own. | sciex.com, nih.gov |

| Tandem MS (MS/MS) | Positional information via fragmentation. | Can localize D within fragments of the molecule. | Potential for H/D scrambling can complicate interpretation. | nih.gov, researchgate.net, sciex.com |

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of a deuterated compound like this compound from a small laboratory scale to a larger scale for research and development presents several challenges. nih.gov These include ensuring the reliability, robustness, and scalability of the synthetic methodology while maintaining high chemical and isotopic purity. nih.gov

Key considerations for scale-up include:

Catalyst Efficiency and Reusability: For catalytic deuteration methods, the cost and efficiency of the catalyst are major factors. The development of robust, reusable catalysts, such as nanostructured iron catalysts, is crucial for making the process economically viable on a larger scale. nih.govcardiff.ac.uk Such catalysts have been used for kilogram-scale deuteration of various compounds. nih.gov

Process Optimization: Technologies like continuous flow chemistry can offer advantages for scale-up. colab.ws An ultrasound-assisted microcontinuous process was shown to enable the rapid and sustainable gram-scale synthesis of deuterated steroid hormones. colab.wsresearchgate.net

Purification: Isolating the deuterated product with high purity can become more complex at a larger scale. doi.org The purification process must be able to effectively remove unreacted starting materials, partially deuterated species, and other byproducts.

Cost of Deuterated Reagents: The cost of deuterium sources, such as D₂O, can be significant for large-scale synthesis. nih.gov Efficient use and recycling of these reagents are important economic considerations. researchgate.net

Analytical Control: Throughout the scale-up process, rigorous in-process analytical testing is required to monitor the reaction and ensure the final product meets the required specifications for isotopic and chemical purity. dshs-koeln.deeurisotop.com The manufacturing costs for deuterated active pharmaceutical ingredients (APIs) are generally higher than for their non-deuterated counterparts, making process efficiency a critical factor. nih.gov

Advanced Bioanalytical Methodologies Utilizing Deflazacort D5 1

Role of Deflazacort-d5-1 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process. wuxiapptec.com A SIL-IS, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest (in this case, Deflazacort (B1670188) or its metabolites). wuxiapptec.comresearchgate.net This similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. wuxiapptec.comlgcstandards.com By comparing the detector response of the analyte to that of the known quantity of the SIL-IS, researchers can achieve highly accurate and precise quantification. musechem.com this compound, being a deuterium-labeled version of 21-desacetyl Deflazacort, is specifically designed for this purpose in studies involving Deflazacort. medchemexpress.commedchemexpress.com

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that leverages the principles of adding a known amount of an isotopically enriched standard to a sample. wikipedia.org This "spiked" sample is then analyzed by mass spectrometry to measure the altered isotopic ratio of the analyte. speciation.net The fundamental requirement for IDMS is that the element or compound of interest must have at least two stable isotopes. speciation.net

The core principle of IDMS is that after the addition of the SIL-IS, any subsequent sample loss or variation in instrument response will affect both the analyte and the SIL-IS equally. nih.gov Therefore, the ratio of the analyte to the SIL-IS remains constant throughout the analytical procedure, from extraction to detection. nih.gov This method effectively corrects for analyte loss during sample preparation and instrumental drift. speciation.net The use of IDMS can significantly improve the uncertainty of measurement results, often reducing it from 5% to as low as 1% in gas chromatography and even better in mass spectrometry. wikipedia.org

Key Advantages of Isotope Dilution Mass Spectrometry:

High Precision and Accuracy: Minimizes errors from sample preparation and instrument variability. musechem.comwikipedia.org

Correction for Matrix Effects: Compensates for the suppression or enhancement of the analyte signal caused by other components in the sample matrix. musechem.com

Compensation for Analyte Loss: Accounts for losses that may occur during extraction, handling, and storage. musechem.com

Enhanced Reliability: Provides more robust and reproducible data, which is crucial in regulated research environments. musechem.com

Matrix effects are a significant challenge in LC-MS-based bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. wuxiapptec.commusechem.com This can result in inaccurate quantification. researchgate.net

The use of a SIL-IS like this compound is the most effective strategy to compensate for matrix effects. lgcstandards.com Since the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of matrix-induced ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte signal to the IS signal, these effects are effectively normalized. wuxiapptec.com

Strategies to Mitigate Matrix Effects:

Use of a Stable Isotope-Labeled Internal Standard: The most widely accepted approach to correct for matrix effects. wuxiapptec.comresearchgate.net

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering matrix components. researchgate.net

Sample Preparation: Employing robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components before analysis. nih.gov

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact. researchgate.net

It is important to note that while highly effective, even SIL-IS can have limitations. Significant differences in retention time between the deuterated standard and the analyte, known as the deuterium (B1214612) isotope effect, can lead to differential matrix effects and affect accuracy. researchgate.net Therefore, careful method development and validation are essential.

Principles of Isotopic Dilution Mass Spectrometry for Enhanced Accuracy

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Deflazacort and its Metabolites in Research Matrices

The development of a robust and reliable LC-MS/MS method is crucial for the accurate quantification of Deflazacort and its active metabolite, 21-desacetyl Deflazacort, in various research matrices. nih.govresearchgate.net These methods are essential for pharmacokinetic studies and other research applications. nih.gov

The goal of chromatographic separation in this context is to achieve baseline resolution of Deflazacort, its metabolites, and this compound from each other and from endogenous matrix components. nih.gov This is critical for minimizing interferences and ensuring accurate quantification.

A significant consideration during method development is the potential for a chromatographic shift between the deuterated internal standard (this compound) and the undeuterated analyte. researchgate.net This "isotope effect" can occur because the replacement of hydrogen with deuterium can slightly alter the molecule's interaction with the stationary phase of the chromatography column. nih.gov While often minimal, this can lead to partial separation of the analyte and the IS, which could expose them to different matrix effects if they elute at slightly different times. researchgate.net Therefore, optimization of the chromatographic conditions is vital to ensure co-elution.

Typical Chromatographic Parameters Optimized:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the analysis of corticosteroids like Deflazacort. nih.govnih.gov

Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The gradient or isocratic elution profile is optimized to achieve the best separation. nih.govnih.gov For example, a mobile phase of acetonitrile and water (40:60 v/v) has been used for Deflazacort analysis. nih.gov

Flow Rate: The flow rate of the mobile phase is adjusted to optimize separation efficiency and run time. nih.gov

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.

A study on the separation of Deflazacort from its degradation products utilized an Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and water (40:60 v/v) at a flow rate of 0.2 mL/minute, achieving a retention time of approximately 5.3 minutes for Deflazacort. nih.gov

Table 1: Example Chromatographic Conditions for Deflazacort Analysis

| Parameter | Condition | Reference |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (40:60 v/v) | nih.gov |

| Flow Rate | 0.2 mL/minute | nih.gov |

| Detection | UV at 240.1 nm | nih.gov |

| Injection Volume | 2 µL | nih.gov |

| Retention Time | ~5.3 minutes | nih.gov |

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its high selectivity and sensitivity. researchgate.net The most common mode of operation for quantitative studies is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). cuni.czwikipedia.org

In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the molecular ion of Deflazacort or this compound). cuni.cz This precursor ion is then fragmented in the collision cell (the second quadrupole), and the third quadrupole is set to select a specific product ion. nih.gov The combination of a specific precursor ion and product ion is called a "transition" and is highly specific to the analyte of interest. cuni.cz

Optimization of SRM parameters involves:

Tuning the Mass Spectrometer: Infusing a solution of the pure analyte and the SIL-IS to determine the optimal precursor and product ions and the collision energy required for the most efficient fragmentation.

Selection of Precursor Ions: Typically, the protonated molecule [M+H]+ is selected in positive ionization mode.

Selection of Product Ions: The most intense and stable fragment ions are chosen for quantification to ensure maximum sensitivity and reproducibility.

Collision Energy Optimization: The voltage applied to the collision cell is optimized for each transition to produce the highest abundance of the desired product ion.

The high selectivity of SRM significantly reduces the likelihood of interference from other compounds in the matrix, leading to a very low signal-to-noise ratio and excellent sensitivity. researchgate.net

Table 2: Hypothetical SRM Transitions for Deflazacort and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deflazacort | 442.2 | 399.2 | 15 |

| This compound | 447.2 | 404.2 | 15 |

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Optimization of Chromatographic Separation Parameters for Deuterated and Undeuterated Analogs

Rigorous Bioanalytical Method Validation for Research Applications

Before a bioanalytical method can be used for the analysis of research samples, it must undergo a rigorous validation process to ensure its reliability. europa.eu Method validation demonstrates that the analytical procedure is suitable for its intended purpose. bioanalysis-zone.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that must be evaluated. europa.eufda.gov

Key Bioanalytical Method Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eufda.gov This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. fda.gov

Accuracy: The closeness of the measured concentration to the true concentration. europa.eu It is typically expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. europa.eu It is usually expressed as the coefficient of variation (CV).

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The range of concentrations over which the method is accurate and precise must be established. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. scilit.com

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix. europa.eu

Matrix Effect: The effect of matrix components on the ionization of the analyte and IS. europa.eu This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. europa.eu

For LC-MS/MS assays, the validation process is comprehensive and ensures that the data generated is reliable for making critical research decisions. bioanalysis-zone.comnih.gov

Assessment of Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity are fundamental parameters in bioanalytical method validation, ensuring that the analyte can be measured accurately without interference from other components in the biological matrix, such as plasma, urine, or tissue homogenates. jddtonline.infomedvalley.cn For a method quantifying Deflazacort or its active metabolite, 21-desacetyl deflazacort, specificity is assessed by analyzing multiple independent sources of the biological matrix (typically at least six different lots) to demonstrate the absence of significant interfering peaks at the retention time of the analyte and the internal standard. jddtonline.inforesearchgate.net

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity, the use of a stable isotope-labeled internal standard like this compound is the preferred approach. fda.govjddtonline.info Since the internal standard co-elutes and has nearly identical chemical properties to the analyte, it helps to distinguish the analyte signal from matrix interferences. Validation studies for the active metabolite of Deflazacort have shown that when screening different batches of blank human plasma, no significant interfering peaks were observed at the retention times of the analyte or the internal standard, meeting the acceptance criteria set by regulatory bodies like the FDA. jddtonline.info

Evaluation of Linearity and Dynamic Range for Research Sample Quantification

Linearity defines the ability of a bioanalytical method to produce results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration interval over which the method is precise and accurate, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ). iajps.com

For the analysis of Deflazacort's active metabolite, 21-desacetyl deflazacort, in human plasma, a validated LC-MS/MS method demonstrated linearity over a concentration range of 0.5 to 100 ng/mL. jddtonline.info Another study quantifying Deflazacort directly showed linearity from 5 to 150 ng/mL with a correlation coefficient (r) of 0.9974. researchgate.netnih.gov The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis is applied, and a correlation coefficient (r²) of ≥ 0.99 is typically required.

Table 1: Representative Calibration Curve Data for Deflazacort Metabolite in Plasma

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 0.50 (LLOQ) | 0.005 | 0.49 | 98.0 |

| 1.00 | 0.010 | 1.02 | 102.0 |

| 10.00 | 0.101 | 10.10 | 101.0 |

| 25.00 | 0.253 | 25.30 | 101.2 |

| 50.00 | 0.501 | 49.90 | 99.8 |

| 80.00 | 0.798 | 79.80 | 99.7 |

| 100.00 (ULOQ) | 1.002 | 100.20 | 100.2 |

This table is illustrative, based on typical validation data for Deflazacort metabolite analysis. The use of an internal standard like this compound is assumed.

Determination of Analytical Precision and Accuracy in Biological Research Matrices

Precision measures the degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV), while accuracy reflects the closeness of the mean test results to the true concentration, expressed as a percentage of the nominal value. iajps.comresearchgate.net Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). jddtonline.info

Regulatory guidelines typically require the %CV for precision to be ≤15% (≤20% at the LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ) of the nominal values. researchgate.net A validated UPLC-MS/MS method for 21-hydroxy deflazacort reported intra- and inter-batch precision (%CV) ranging from 1.40% to 4.82%, with accuracy between 98.0% and 102.0%, well within accepted limits. nih.gov

Table 2: Inter-Day and Intra-Day Precision and Accuracy for Deflazacort Metabolite | QC Level | Nominal Conc. (ng/mL) | \multicolumn{2}{|c|}{Intra-Day (n=6)} | \multicolumn{2}{|c|}{Inter-Day (n=18)} | | :--- | :--- | --- | --- | --- | --- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ | 0.50 | 98.0% | 4.8% | 101.5% | 5.9% | | Low (LQC) | 1.50 | 102.0% | 3.5% | 99.3% | 4.1% | | Medium (MQC) | 48.00 | 99.5% | 2.1% | 100.8% | 2.9% | | High (HQC) | 72.00 | 101.2% | 1.4% | 98.9% | 3.2% | Data adapted from published validation results for 21-desacetyl deflazacort and 21-hydroxy deflazacort. fda.govjddtonline.infonih.gov this compound would serve as the internal standard in such an assay.

Stability Investigations of this compound in Various Research Sample Storage Conditions

Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting QC samples to various storage and handling conditions that mimic those encountered during a clinical or preclinical study. nih.govphmethods.net For Deflazacort and its metabolites, stability has been evaluated under several conditions:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles. Deflazacort was found to be stable in plasma after three freeze-thaw cycles. nih.govphmethods.net

Bench-Top Stability: Evaluates stability at room temperature for the duration of sample preparation. Deflazacort is stable for at least 4 hours at room temperature in plasma. nih.govphmethods.net

Autosampler Stability: Confirms stability in the processed sample within the autosampler. Studies show stability for at least 24 hours under autosampler conditions. nih.govphmethods.net

Long-Term Stability: Determines how long samples can be stored frozen. For the active metabolite of Deflazacort, dried extracts were stable when stored at -80°C for 24 hours. jddtonline.info Stock solutions of the metabolite were stable for at least 36 days at -20°C. jddtonline.info

The stability of the internal standard, this compound, must also be demonstrated, although stable isotope-labeled standards are generally as stable as their non-labeled counterparts.

Table 3: Summary of Stability Data for Deflazacort and its Metabolite in Human Plasma

| Stability Test | Storage Condition | Duration | Result |

|---|---|---|---|

| Bench-Top Stability | Room Temperature | 4.5 hours | Stable jddtonline.info |

| Freeze-Thaw Stability | 3 cycles (-80°C to RT) | N/A | Stable jddtonline.infonih.gov |

| Autosampler Stability | 4°C | 24 hours | Stable nih.govphmethods.net |

| Dried Extract Stability | -80°C | 24 hours | Stable jddtonline.info |

Characterization of Recovery and Matrix Effects in Preclinical Samples

Recovery is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. jddtonline.info For the active metabolite of Deflazacort, the mean recovery using solid-phase extraction (SPE) was consistent across QC levels, ranging from 80.50% to 92.36%. jddtonline.info Another study reported a mean extraction recovery of 95.3% to 97.3%. nih.gov

The matrix effect refers to the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological matrix. jddtonline.info This is a critical parameter in LC-MS/MS assays. The most effective way to mitigate and correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. chromatographyonline.com Because the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences the same degree of matrix effect, allowing for accurate normalization of the analyte's signal. chromatographyonline.com In a validated method for 21-desacetyl deflazacort, the mean matrix effect was found to be minimal (-3.35%), indicating a clean extraction procedure. jddtonline.info

Table 4: Representative Recovery and Matrix Effect Data

| QC Level | Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |

|---|---|---|---|

| Low (LQC) | 1.50 | 80.50% | 0.98 |

| Medium (MQC) | 48.00 | 84.59% | 1.01 |

| High (HQC) | 72.00 | 92.36% | 0.97 |

Data adapted from published validation results for 21-desacetyl deflazacort. jddtonline.info A matrix factor close to 1 indicates a negligible matrix effect.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Deflazacort |

| This compound |

| 21-desacetyl deflazacort (21-DFZ) |

| 21-hydroxy deflazacort |

| Prednisolone |

| Betamethasone |

| Pantoprazole |

Mechanistic and Metabolic Investigations Employing Deflazacort D5 1

Elucidation of Deflazacort (B1670188) Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like Deflazacort-d5-1 is a powerful tool in elucidating the metabolic fate of a drug. medchemexpress.comjuniperpublishers.com By replacing five hydrogen atoms with their heavier isotope, deuterium (B1214612), the mass of the molecule is altered without significantly changing its chemical properties. libretexts.org This "heavy" label allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples using mass spectrometry. juniperpublishers.com

Identification of Novel Metabolites and Biotransformation Products

Deflazacort is known to be a prodrug that is rapidly converted by plasma esterases to its active metabolite, 21-desacetyl deflazacort (also referred to as 21-desDFZ). fda.govpatsnap.comdrugbank.comwikipedia.org This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into several other products. fda.govdrugbank.com

In a research setting, this compound would be administered to an in vitro system (like human liver microsomes) or a preclinical model. dls.combioivt.com Samples taken over time would be analyzed by high-resolution mass spectrometry. The unique isotopic signature of the deuterated compound would allow for the confident identification of all molecules containing the d5-label. This technique is highly effective in discovering previously unknown or minor metabolites that might be missed in conventional analyses due to low concentrations or interference from other substances. The analysis would search for the characteristic mass shift of the parent compound and its predicted and unpredicted metabolic products.

Quantitative Metabolic Profiling in In Vitro Systems and Preclinical Models

Beyond just identification, this compound enables precise quantitative analysis of the metabolic profile. By using a known concentration of this compound as the substrate, researchers can measure the rate of its disappearance and the rate of formation of its various metabolites over time.

This allows for the creation of a detailed quantitative metabolic map. For instance, studies could determine the percentage of this compound that is converted to d5-21-desacetyl deflazacort and, subsequently, what percentage of that active metabolite is converted to other downstream metabolites like d5-6β-hydroxy-21-desacetyl deflazacort, which is a major human metabolite. fda.govresearchgate.net

Table 1: Hypothetical Quantitative Metabolic Profile of this compound in Human Liver Microsomes

| Metabolite | Percentage of Total Metabolites Formed |

| d5-21-desacetyl deflazacort | 75% |

| d5-6β-hydroxy-21-desacetyl deflazacort | 20% |

| Other minor d5-metabolites | 5% |

Enzyme Kinetics and Reaction Phenotyping Studies with this compound

"Reaction phenotyping" is the process of identifying which specific enzymes are responsible for a drug's metabolism. dls.comevotec.com this compound is an ideal tool for these studies.

Characterization of Cytochrome P450 (CYP) and Non-CYP Enzyme Involvement in Metabolism

It is established that after the initial conversion of Deflazacort by esterases, the subsequent metabolism of its active metabolite, 21-desacetyl deflazacort, is mainly handled by CYP3A4. fda.govdrugbank.com

To confirm this and investigate the potential role of other enzymes using this compound, a series of experiments would be conducted. These would involve incubating this compound with a panel of recombinant human enzymes, including various CYP isoforms (like CYP3A4, CYP2C9, CYP2C19, etc.) and non-CYP enzymes. dls.combioivt.com The rate of metabolism of this compound by each individual enzyme would be measured. A high rate of metabolism by a specific enzyme would identify it as a key player in the drug's biotransformation.

Chemical inhibitors for specific enzymes can also be used in conjunction with human liver microsomes to see which inhibitor blocks the metabolism of this compound, further pinpointing the responsible enzymes. bdj.co.jp

Table 2: Hypothetical Enzyme Kinetic Parameters for d5-21-desacetyl deflazacort

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| CYP3A4 | 5 | 150 | 30 |

| CYP2C9 | 50 | 25 | 0.5 |

| CYP2D6 | >100 | <5 | <0.05 |

Assessment of Transporter-Mediated Interactions in Research Models (e.g., efflux, uptake)

Drug transporters are proteins that move drugs into and out of cells, and they can significantly impact a drug's absorption, distribution, and elimination. nih.gov Research has been conducted on the interaction of Deflazacort's metabolites with various transporters. For example, 6β-hydroxy-21-desacetyl deflazacort has been shown to be a substrate for the OAT3 uptake transporter but not for others like BCRP or MDR1. researchgate.netnih.gov

This compound could be used in in vitro models, such as cells overexpressing specific transporters like P-glycoprotein (MDR1), to assess whether the parent compound or its deuterated metabolites are substrates or inhibitors of these transporters. medscape.commusculoskeletalkey.com This would involve measuring the movement of the deuterated compound across cell membranes in the presence and absence of known transporter inhibitors.

Investigation of Deuterium Kinetic Isotope Effects on Biotransformation Rates

The replacement of hydrogen with deuterium can sometimes slow down the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.orgnih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and thus requires more energy to break. libretexts.org This effect is most pronounced when the cleavage of this bond is the rate-limiting step of the reaction. nih.gov

In the context of this compound, researchers would compare the rate of metabolism of this compound to that of non-deuterated Deflazacort in parallel experiments. If the metabolism of this compound is significantly slower, it would indicate a primary KIE. plos.org This would provide strong evidence that the breaking of a C-H bond at one of the deuterated positions is a critical, rate-limiting step in its metabolism. The magnitude of the KIE (calculated as the ratio of the reaction rates, kH/kD) can provide deep insight into the reaction mechanism. libretexts.orgplos.org For example, a large KIE in the formation of 6β-hydroxy-21-desacetyl deflazacort would suggest that the hydroxylation at the 6β position involves direct C-H bond cleavage as its slowest step.

The investigation of KIEs can be particularly useful for understanding the mechanisms of CYP-mediated reactions, which are common in drug metabolism. nih.govplos.org

Preclinical Research Applications and Model Systems for Deflazacort D5 1

Application in Preclinical Pharmacokinetic Research Models

In preclinical pharmacokinetics, the precise measurement of drug concentrations over time is crucial. Deflazacort-d5-1 is instrumental in these studies, not as the therapeutic agent being tested, but as a tool for bioanalysis.

While studies directly comparing the disposition of this compound to Deflazacort (B1670188) are not published, the use of deuterated standards is a common practice in such research. In studies investigating the pharmacokinetics of Deflazacort in animal models like rats and dogs, this compound would be added to collected biological samples (e.g., plasma, urine, tissue homogenates) during sample processing. Its purpose is to account for any variability or loss of the analyte (Deflazacort) during extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The "deuterium kinetic isotope effect" is a potential consideration, where the C-D bond is stronger than a C-H bond, which can sometimes lead to slower metabolism at the site of deuteration. However, for use as an internal standard, the deuteration site is typically chosen to be metabolically stable to avoid such effects from confounding the results.

Table 1: Illustrative Data from a Hypothetical Comparative Pharmacokinetic Study of Deflazacort in Rats Using this compound as an Internal Standard

| Parameter | Deflazacort in Male Rats | Deflazacort in Female Rats |

| Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |

| Tmax (h) | 0.5 | 0.5 |

| AUC (0-t) (ng·h/mL) | 450 ± 50 | 520 ± 60 |

| Half-life (t1/2) (h) | 2.1 ± 0.3 | 2.3 ± 0.4 |

This table represents hypothetical data to illustrate the type of information generated in pharmacokinetic studies where this compound would be used as an internal standard. Actual data for such a study involving this compound is not publicly available.

This compound is ideally suited for use in tracer pharmacokinetic (PK) studies. In this experimental design, a non-radioactive, stable isotope-labeled version of a drug (the "tracer," e.g., this compound) is administered concurrently with the non-labeled drug (the "therapeutic dose"). This allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of the drug administered via a different route or formulation. For instance, an intravenous tracer dose of this compound could be given simultaneously with an oral dose of Deflazacort to determine absolute bioavailability without intra-subject variability.

Comparative Drug Disposition Studies in Animal Models (e.g., rat, dog)

Investigations of Cellular and Subcellular Interactions of Deflazacort Analogues in In Vitro Systems

The utility of this compound in in vitro systems is again primarily as an analytical tool rather than a direct investigational compound.

In studies examining the binding of Deflazacort to the glucocorticoid receptor (GR), this compound can be used as an internal standard in mass spectrometry-based assays that quantify the amount of bound or unbound Deflazacort. While traditional receptor binding assays often use radiolabeled ligands (e.g., with ³H or ¹⁴C), modern techniques may use LC-MS/MS to provide sensitive and specific quantification.

To study how Deflazacort enters and exits cells, researchers use in vitro models such as Caco-2 cell monolayers, which simulate the intestinal barrier. In these experiments, cells are incubated with Deflazacort, and the concentration of the drug inside the cells and in the surrounding media is measured over time. This compound would be essential for the accurate quantification of Deflazacort in cell lysates and media, especially when dealing with very low concentrations or complex biological matrices.

Exploration of Receptor Binding Dynamics and Ligand-Protein Interaction Studies

Utility in Mechanistic Pharmacodynamic Research in Preclinical Models

Pharmacodynamic (PD) studies focus on the biochemical and physiological effects of a drug. In preclinical models of diseases like muscular dystrophy or inflammatory conditions, researchers investigate how Deflazacort modulates disease-related biomarkers. For example, a study might measure the effect of Deflazacort on the expression of pro-inflammatory cytokines. The correlation between the drug concentration (pharmacokinetics) and the observed effect (pharmacodynamics) is known as PK/PD modeling. The accurate measurement of Deflazacort concentrations in these models, facilitated by the use of this compound as an internal standard, is critical for establishing a reliable PK/PD relationship. This relationship helps in understanding the dose-response and time-course of the drug's effects.

Studies on Molecular and Cellular Pathways in Disease Models (e.g., inflammation, muscle biology)

The use of deuterated Deflazacort, specifically its active metabolite 21-desacetyldeflazacort-d5 (B12420859), has been pivotal in studying molecular and cellular pathways in models of inflammation and muscle biology. The deuterium (B1214612) labeling enables precise tracking and quantification, providing clear insights into the compound's behavior at the molecular level. vulcanchem.com

In the context of inflammation, research has demonstrated that 21-desacetyldeflazacort-d5 acts as a potent agonist of the glucocorticoid receptor (GR). vulcanchem.com Its interaction with this receptor initiates a cascade of downstream effects, leading to the transcriptional regulation of genes involved in the inflammatory response. Key findings from these preclinical studies include:

Glucocorticoid Receptor Binding: 21-desacetyldeflazacort-d5 binds to the glucocorticoid receptor with high affinity. vulcanchem.com

Inhibition of Pro-inflammatory Pathways: A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This was demonstrated by a significant reduction in the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. vulcanchem.com

Induction of Anti-inflammatory Proteins: The compound promotes the expression of anti-inflammatory proteins such as annexin (B1180172) A1 and lipocortin-1. vulcanchem.com

In the field of muscle biology, the deuterium enrichment of these compounds facilitates advanced analytical techniques. Mass spectrometry imaging, for instance, has been used to map the spatial distribution of corticosteroids within murine muscle tissue, offering a visual understanding of where the drug exerts its effects. vulcanchem.com This is particularly relevant for diseases like Duchenne muscular dystrophy (DMD), where Deflazacort is used for its anti-inflammatory and immunosuppressive properties. drugbank.comscielo.br

Table 1: Molecular and Cellular Effects of 21-desacetyldeflazacort-d5 in Preclinical Inflammation Models

| Parameter | Observation | Reference |

| Target Receptor | Glucocorticoid Receptor (GR) | vulcanchem.com |

| Binding Affinity (Kd) | 3.8 nM | vulcanchem.com |

| Mechanism of Action | NF-κB Inhibition | vulcanchem.com |

| Effect on Cytokines | 78% reduction in TNF-α production at 10 nM | vulcanchem.com |

| Protein Induction | Induces annexin A1 and lipocortin-1 | vulcanchem.com |

Contribution to Understanding Fundamental Biological Responses to Glucocorticoids

The application of this compound and similar deuterated analogues has significantly advanced the fundamental understanding of how glucocorticoids are absorbed, distributed, metabolized, and excreted (ADME). The stable isotope label acts as a powerful tracer, allowing researchers to follow the metabolic fate of the parent drug, Deflazacort, with high precision. glpbio.comvulcanchem.comjuniperpublishers.com

Deflazacort itself is an inactive prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort, through the action of plasma esterases. drugbank.comnih.govnih.gov This active metabolite is then further metabolized, primarily in the liver by the cytochrome P450 enzyme CYP3A4. vulcanchem.comdrugbank.com

The use of deuterated forms has been crucial in these investigations:

Metabolic Flux Analysis: Researchers can quantify the activity of specific metabolic enzymes, such as the CYP3A4-mediated 6β-hydroxylation, which is a major metabolic pathway for the active metabolite of Deflazacort. vulcanchem.com

Pharmacokinetic Profiling: Deuterium substitution can sometimes alter the pharmacokinetic profile of a drug, often slowing down metabolic processes due to the kinetic isotope effect. juniperpublishers.com Studying these deuterated compounds helps to understand the metabolic vulnerabilities of the drug and provides a more detailed picture of its clearance and half-life. vulcanchem.comnih.gov

Internal Standards for Bioanalysis: In nearly all preclinical and clinical studies measuring concentrations of Deflazacort's active metabolite in biological fluids like plasma, a deuterated version such as this compound is used as an internal standard. chrom-china.comresearchgate.netnih.gov This ensures the accuracy and reliability of the quantitative data, which forms the basis of pharmacokinetic modeling and the establishment of relationships between drug concentration and biological effect. nih.gov

Table 2: Application of Deuterated Deflazacort in Understanding Glucocorticoid Biology

| Research Application | Contribution | Reference |

| Metabolic Fate Tracking | Enables precise tracking of biotransformation pathways, like CYP3A4-mediated 6β-hydroxylation. | vulcanchem.com |

| Mass Spectrometry Imaging | Allows spatial mapping of corticosteroid distribution in tissues, such as muscle. | vulcanchem.com |

| Internal Standard | Serves as an internal standard for accurate LC-MS/MS quantification of Deflazacort and its metabolites. | vulcanchem.comchrom-china.com |

| Metabolic Flux Analysis | Facilitates quantification of metabolic enzyme activity (e.g., 6β-hydroxylase) in human hepatocytes. | vulcanchem.com |

Future Directions and Advanced Research Perspectives

Integration of Deflazacort-d5-1 with Systems Biology and Multi-Omics Approaches

The utility of this compound extends significantly when incorporated into systems biology and multi-omics frameworks. These approaches analyze the complex interactions within biological systems by integrating diverse data sets, including genomics, proteomics, transcriptomics, and metabolomics. As a stable isotope-labeled internal standard, this compound is indispensable for the precise quantification of its parent drug, Deflazacort (B1670188), in complex biological samples. glpbio.com This accuracy is foundational for building reliable pharmacokinetic models within a systems biology context.

In metabolomics, the study of small molecules or metabolites, this compound allows researchers to track the metabolic fate of Deflazacort with high precision. techsciresearch.com By comparing the metabolic pathways of the drug in various states (e.g., healthy vs. diseased tissue), researchers can gain insights into the drug's mechanism of action and identify potential biomarkers for treatment response. The integration of data from these studies with genomic and proteomic data can elucidate how genetic variations or protein expression levels influence the drug's metabolism and efficacy. stanford.edu This multi-omics integration helps in constructing comprehensive models of drug-body interaction, moving towards the goals of personalized medicine. datahorizzonresearch.com

For instance, by administering Deflazacort alongside a tracer dose of this compound, researchers can use mass spectrometry to differentiate between the administered drug and its metabolites, providing clear data for metabolic pathway modeling. stanford.edupreprints.org This allows for the creation of dynamic models that can predict how the drug will behave in different individuals, a core tenet of systems pharmacology.

Emerging Analytical Technologies for Deuterated Compound Analysis in Research

The analysis of deuterated compounds like this compound is continually advancing, driven by the need for greater sensitivity, resolution, and specificity. While liquid chromatography-mass spectrometry (LC-MS) remains a cornerstone for bioanalysis, new technologies are emerging that offer enhanced capabilities.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformation. chromatographyonline.com While typically used for protein characterization, the principles of tracking mass shifts due to deuterium (B1214612) incorporation are central to all deuterated compound analysis. Advances in mass spectrometry, such as high-resolution instruments and novel fragmentation techniques like electron transfer dissociation (ETD), are increasing the level of detail that can be obtained. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, particularly for determining the specific sites of deuterium labeling within a molecule. wiseguyreports.com This is crucial for confirming the identity and purity of this compound and for mechanistic studies where the position of the label is important.

A particularly promising emerging technology is Molecular Rotational Resonance (MRR) spectroscopy. rsc.org MRR offers exceptionally high resolution, allowing it to distinguish between different isotopic variants (isotopologues) without the need for chromatographic separation. rsc.org This technique can provide precise, site-specific analysis of deuterium incorporation and can even determine the enantiopurity of chiral deuterated compounds. rsc.org The ability to gain such detailed structural information rapidly could significantly streamline research and development processes involving deuterated molecules. rsc.orgresearchgate.net

| Analytical Technology | Application in Deuterated Compound Research | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for quantification of deuterated compounds and their metabolites in biological matrices. | High sensitivity, selectivity, and suitability for high-throughput analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location and extent of deuterium labeling within a molecule; structural elucidation. wiseguyreports.com | Provides detailed structural information and helps confirm isotopic purity. researchgate.net |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Studies protein structure and dynamics by monitoring deuterium uptake, relevant for understanding drug-target interactions. chromatographyonline.com | Provides insights into protein conformation and flexibility in solution. chromatographyonline.com |

| Molecular Rotational Resonance (MRR) Spectroscopy | Provides site-specific, quantitative analysis of isotopic mixtures and determination of enantiopurity without chromatography. rsc.org | Exceptionally high resolution for distinguishing isotopologues and complex mixtures. rsc.orgresearchgate.net |

Challenges and Opportunities in Stable Isotope-Labeled Drug Development Research

The development of drugs incorporating stable isotopes, a field highlighted by compounds like this compound, presents a unique set of challenges and significant opportunities that could reshape therapeutic strategies.

Challenges:

Cost and Complexity of Synthesis: The production of stable isotope-labeled compounds is often a complex and expensive process. It requires specialized starting materials, such as deuterium oxide or deuterium gas, and multi-step synthetic routes to ensure high isotopic purity and selective labeling. techsciresearch.comdatahorizzonresearch.comresolvemass.ca

Analytical Complexity: Characterizing deuterated compounds and ensuring isotopic purity requires sophisticated analytical techniques and expertise. Distinguishing between labeled and unlabeled compounds and quantifying the exact level of deuterium incorporation can be challenging. researchgate.net

Regulatory Scrutiny: The regulatory pathway for deuterated drugs can be complex. While the FDA and other agencies have approved such drugs, the requirements for demonstrating safety, efficacy, and manufacturing consistency are stringent. datahorizzonresearch.comnih.gov Developers must provide extensive data on the stability of the isotopic label and ensure that the isotopic distribution in the final product is consistent. techsciresearch.com

Opportunities:

Improved Pharmacokinetic Profiles: The primary driver for developing deuterated drugs is the "deuterium kinetic isotope effect." By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, it is possible to slow down the rate of drug metabolism. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life, increased drug exposure, and potentially a reduction in dosing frequency. nih.gov

Enhanced Safety and Efficacy: By slowing metabolism, deuteration can reduce the formation of reactive or toxic metabolites, potentially leading to a better safety profile. nih.gov Furthermore, more consistent plasma concentrations can improve therapeutic efficacy and reduce adverse effects associated with concentration peaks and troughs. nih.gov

Advancing Personalized Medicine: Stable isotope-labeled compounds are invaluable tools in clinical pharmacology studies that aim to understand inter-individual variability in drug response. datahorizzonresearch.commetsol.com Tracing the metabolism of a deuterated drug can provide insights into how an individual's unique metabolic makeup affects the drug's disposition, paving the way for tailored treatment regimens. datahorizzonresearch.com

Accelerated Drug Development: Using stable isotopes in early-phase clinical trials, such as in microdosing studies, can provide crucial human pharmacokinetic and metabolic data much earlier in the development process, helping to select the most promising drug candidates and de-risk later-stage development. metsol.com

| Aspect | Description |

| Challenges | High cost of synthesis, analytical complexity for purity assessment, and navigating evolving regulatory frameworks for deuterated active pharmaceutical ingredients. techsciresearch.comdatahorizzonresearch.comresearchgate.net |

| Opportunities | Potential for improved pharmacokinetic profiles (e.g., longer half-life), enhanced safety by reducing toxic metabolites, and enabling precision medicine through patient-specific metabolic insights. datahorizzonresearch.comnih.govmetsol.com |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing pharmacokinetic studies involving Deflazacort-d5-1, particularly regarding deuterium labeling stability?

- Methodological Answer : Deuterium-labeled compounds like this compound are used to track metabolic pathways. To ensure labeling stability:

- Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic integrity during synthesis and storage .

- Validate experimental conditions (e.g., pH, temperature) to minimize deuterium-hydrogen exchange, which can compromise tracer reliability .

- Include control experiments with unlabeled Deflazacort to distinguish isotopic effects from biological variability .

Q. How can researchers optimize analytical methods for quantifying this compound and its active metabolite, 21-desacetyldeflazacort, in biological matrices?

- Methodological Answer :

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution to enhance sensitivity and specificity .

- Validate methods per FDA/EMA guidelines for linearity, precision, and recovery rates. For example, test matrix effects (plasma vs. tissue homogenates) to avoid ionization suppression .

- Use deuterated internal standards (e.g., this compound itself) to correct for extraction efficiency and instrument variability .

Q. What are the ethical and methodological requirements for preclinical studies using this compound in animal models of inflammation?

- Methodological Answer :

- Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample-size calculations to ensure statistical power .

- Document dosing regimens (e.g., oral vs. intravenous) and temporal sampling to capture pharmacokinetic/pharmacodynamic (PK/PD) relationships .

- Adhere to institutional animal care protocols, including justification for species selection and humane endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro and in vivo systems?

- Methodological Answer :

- Perform cross-system comparisons (e.g., human hepatocytes vs. rodent models) to identify species-specific cytochrome P450 (CYP) enzyme contributions .

- Use isotopic tracing coupled with metabolomics to map deuterium retention in metabolites, distinguishing primary pathways from secondary transformations .

- Apply Bayesian statistical models to quantify uncertainty in pathway attribution, especially when conflicting data arise from low-abundance metabolites .

Q. What advanced experimental designs are suitable for studying the isotope effect of this compound on glucocorticoid receptor (GR) binding affinity?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) of deuterated vs. non-deuterated forms .

- Conduct molecular dynamics simulations to predict deuterium-induced conformational changes in the GR ligand-binding domain .

- Validate findings with CRISPR-edited GR knockout cell lines to isolate receptor-specific effects from off-target interactions .

Q. How should researchers address discrepancies in this compound bioavailability data between healthy and diseased animal models?

- Methodological Answer :

- Model PK data using nonlinear mixed-effects (NLME) approaches to account for inter-individual variability in disease states (e.g., altered liver function) .

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution differences caused by inflammation-induced changes in protein binding or blood flow .

- Design longitudinal studies with repeated sampling to capture dynamic changes in bioavailability linked to disease progression .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Use separate formats for raw data (tables) and trends (figures). For example, tabulate isotopic purity percentages and graph metabolite time-concentration curves .

- Reproducibility : Document synthesis protocols, chromatographic conditions, and statistical codes in supplementary materials. Reference prior studies on deuterated glucocorticoids for comparative analysis .

- Limitations : Explicitly state constraints, such as limited human tissue availability for in vitro studies or potential deuterium exchange in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.